molecular formula C24H26N4O2 B2712462 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide CAS No. 955544-14-6

2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide

Katalognummer: B2712462
CAS-Nummer: 955544-14-6
Molekulargewicht: 402.498
InChI-Schlüssel: BMHBUABFSWCISA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(5-Butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide is a novel synthetic compound designed for advanced medicinal chemistry and drug discovery research. It is built around a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and role as a bioisostere for amides and esters, which can significantly contribute to enhanced pharmacological properties by participating in critical hydrogen bonding interactions with biological targets . The molecular architecture integrates an indole system, a heterocycle frequently utilized to impart favorable drug-like properties , and a phenethylacetamide side chain. This specific combination of moieties suggests potential for multifaceted biological interactions. Researchers can leverage this compound to investigate the structure-activity relationships (SAR) of 1,3,4-oxadiazole derivatives. This is particularly relevant for probing new therapeutic targets, given that recent studies have identified closely related 1,3,4-oxadiazole compounds containing indole and acetamide groups as potent inhibitors of HIV-1 Tat-mediated viral transcription, demonstrating low micromolar efficacy and the ability to inhibit replication in T-cell lines and peripheral blood mononuclear cells . The presence of the 5-butyl-1,3,4-oxadiazole unit makes it a valuable candidate for screening in assays related to enzyme inhibition and epigenetic modulation of gene expression. This product is intended for use in non-clinical laboratory research only.

Eigenschaften

IUPAC Name

2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-2-3-13-23-26-27-24(30-23)21-16-19-11-7-8-12-20(19)28(21)17-22(29)25-15-14-18-9-5-4-6-10-18/h4-12,16H,2-3,13-15,17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHBUABFSWCISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide is a synthetic organic molecule that combines an indole structure with an oxadiazole moiety. This unique combination suggests potential pharmacological applications, particularly in cancer therapy and antimicrobial activity. The biological activity of this compound can be attributed to its structural features, which may enhance its interaction with various biological targets.

  • Molecular Formula : C24H26N4O2
  • Molecular Weight : 402.498 g/mol
  • CAS Number : 955544-14-6

The biological activity of 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide is largely influenced by its ability to interact with specific cellular pathways. The indole and oxadiazole rings are known to exhibit a variety of biological activities, including:

  • Anticancer properties : Indole derivatives have been shown to induce apoptosis in cancer cells.
  • Antimicrobial effects : Oxadiazoles are recognized for their antibacterial and antifungal activities.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).
CompoundCell LineIC50 (µM)Mechanism
2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamideMCF-70.65Induces apoptosis
2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamideHeLa2.41Cell cycle arrest

The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.65 µM, indicating its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Structure–Activity Relationship (SAR)

The presence of the butyl group in the oxadiazole ring enhances lipophilicity, which may improve membrane permeability and bioavailability compared to other derivatives with smaller substituents. The combination of the indole and oxadiazole structures is critical for the observed biological activities.

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives, including the target compound:

  • Synthesis Method : A copper-catalyzed reaction was employed to synthesize derivatives with high yields.
  • Biological Evaluation : The synthesized compounds were subjected to in vitro assays against several cancer cell lines and showed promising results in terms of cytotoxicity and apoptosis induction.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Antimicrobial Activity

Compound X shares structural motifs with antimicrobial agents bearing indole-oxadiazole-acetamide frameworks:

  • 5a–c Series: Compounds 5a and 5b (from ) feature a 4-chlorophenethyl oxadiazole and dimethyltoluidine group, respectively, while 5c includes a dichlorophenyl-triazole moiety. These compounds exhibit structural similarity to nociceptive receptor ligands (5a/b) and cyclooxygenase inhibitors (5c), suggesting divergent biological targets despite shared core elements .
  • Benzofuran-Oxadiazole Derivatives : Compounds 2a (3-chlorophenyl) and 2b (4-methoxyphenyl) demonstrate potent antimicrobial activity, highlighting the role of electron-withdrawing (e.g., Cl) or donating (e.g., OMe) substituents on the acetamide aryl group .
Table 1: Key Structural and Activity Differences
Compound Oxadiazole Substituent Acetamide Substituent Biological Activity
Compound X Butyl Phenethyl Under investigation
5a 4-Chlorophenethyl Dimethyltoluidine Nociceptive receptor ligand
5c Dichlorophenyl-triazole Triazole Cyclooxygenase inhibition
2a Benzofuran 3-Chlorophenyl Antimicrobial

Enzyme-Targeted Analogs

  • 17β-HSD2 Inhibitors : Compound 13 (), 2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide, shares the phenethyl acetamide group with Compound X but lacks the indole-oxadiazole core. Its activity against 17β-HSD2 underscores the importance of hydrophobic interactions from the phenethyl group .
  • Phthalazinone Derivatives: N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(3-isobutyl-4-oxophthalazin-1-yl)acetamide () replaces the oxadiazole with a phthalazinone ring, demonstrating how heterocycle variation modulates target specificity (e.g., kinase vs. enzyme inhibition) .

Modifications Impacting Bioactivity and Geometry

  • Hydroxyimino Derivatives: (E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a, ) introduces an oxime group, altering hydrogen-bonding capacity and geometry (bond angle C(9)-N(1)-C(19) = 124.87°). Such modifications can enhance antioxidant or metal-chelating properties .
  • Sulfanyl-Linked Analogs : N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () feature a sulfur bridge, improving solubility and thiol-mediated reactivity .
Table 2: ADMET and Physicochemical Comparison
Compound logP Molecular Weight % Intestinal Absorption Key Functional Groups
Compound X ~3.5 ~428 >30% Butyl-oxadiazole, phenethyl
5a ~4.0 ~450 >30% Chlorophenethyl, toluidine
3a ~2.8 ~340 >30% Hydroxyimino, chlorophenyl
Compound 13 ~3.2 ~300 >30% Phenethyl, chlorophenyl

Mechanistic Insights and Target Specificity

  • Hydrophobic Interactions : The butyl group on Compound X’s oxadiazole may enhance membrane permeability and binding to hydrophobic enzyme pockets, akin to the N-butyl chain in 17β-HSD2 inhibitor 15 .
  • Aromatic Stacking : The indole and phenethyl groups in Compound X could engage in π-π interactions with aromatic residues in enzyme active sites, similar to benzofuran-oxadiazole derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.